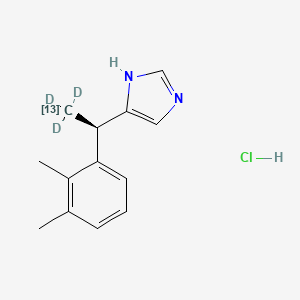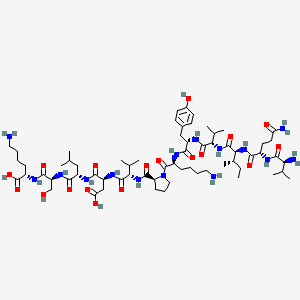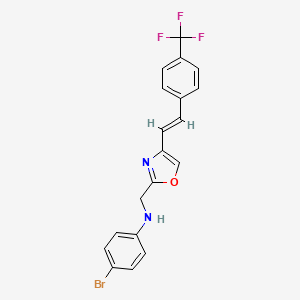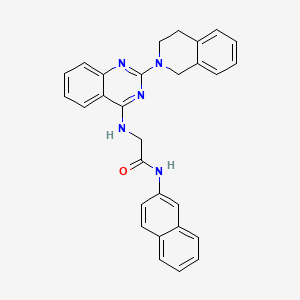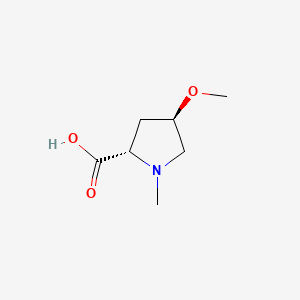
trans-n-Methyl-4-methoxyproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-N-Methyl-4-methoxyproline involves the isolation of the compound from the stems of Petiveria alliacea . The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature. it is known that the compound can be obtained through extraction and purification processes from the plant material .
Industrial Production Methods: There is limited information available on the industrial production methods for this compound. The compound is primarily used for scientific research purposes, and large-scale production methods have not been extensively developed or reported .
Análisis De Reacciones Químicas
Types of Reactions: trans-N-Methyl-4-methoxyproline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the compound.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: trans-N-Methyl-4-methoxyproline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable for the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways .
Medicine: Its proline derivative structure may contribute to the design of drugs with improved pharmacokinetic and pharmacodynamic properties .
Industry: While industrial applications are limited, this compound may be used in the development of specialty chemicals and materials. Its unique chemical properties make it a candidate for various industrial processes .
Mecanismo De Acción
The mechanism of action of trans-N-Methyl-4-methoxyproline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
trans-4-Methoxycinnamaldehyde: A compound with a similar methoxy group but different overall structure.
D-beta-homomethionine: Another amino acid derivative with distinct chemical properties.
L-beta-homomethionine: Similar to D-beta-homomethionine but with a different stereochemistry.
Uniqueness: trans-N-Methyl-4-methoxyproline is unique due to its specific proline derivative structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
LCRFCICIBIZKQT-RITPCOANSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1C(=O)O)OC |
SMILES canónico |
CN1CC(CC1C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


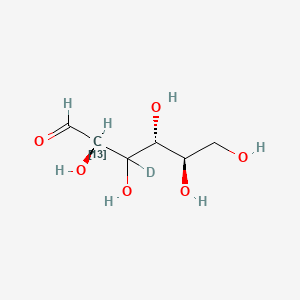
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
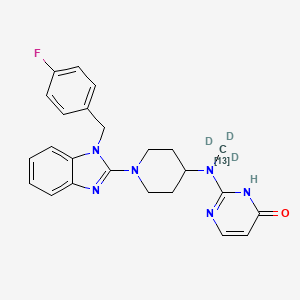
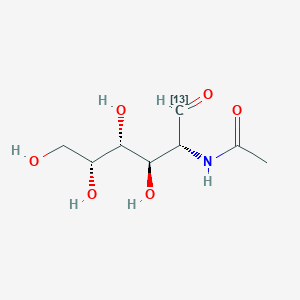
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
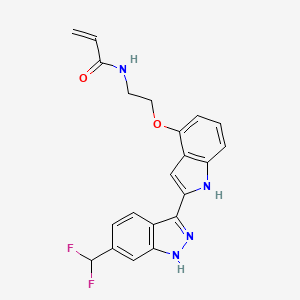
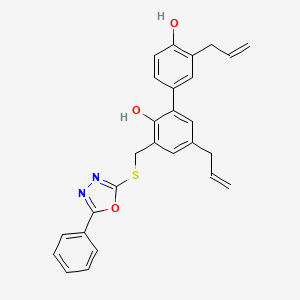
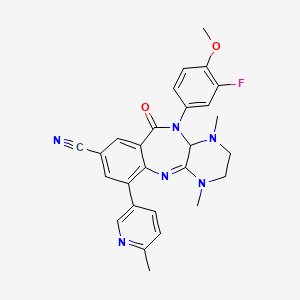
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
